3,3-Dimethoxy-cyclohexylamine
Description
Properties
IUPAC Name |
3,3-dimethoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNYFLBKRYHAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC(C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of Dihydroxycyclohexylamine Precursors
A widely adopted strategy involves the etherification of dihydroxycyclohexylamine derivatives. In this approach, 3,3-dihydroxy-cyclohexylamine is treated with dimethyl sulfate under alkaline conditions to introduce methoxy groups. The reaction typically proceeds at 30–60°C over 10–12 hours, with sodium hydroxide acting as a base to deprotonate hydroxyl groups and facilitate nucleophilic substitution . For example, a protocol adapted from the synthesis of 3,4-dimethoxy-phenethylamine (CN105384650A) employs a molar ratio of 1:1.2 for dihydroxy precursor to dimethyl sulfate, achieving yields exceeding 85% after distillation .
Critical parameters include:
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Temperature control : Excess heat promotes hydrolysis of dimethyl sulfate, reducing yields.
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Solvent selection : Water or aqueous-organic biphasic systems enhance reactivity while minimizing side reactions.
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Workup : Liquid-liquid extraction with chloroform or acetone isolates the product, followed by crystallization at –8°C to –5°C .
Catalytic Hydrogenation of 3,3-Dimethoxy-cyclohexanenitrile
Hydrogenation of nitriles offers a direct route to primary amines. Applying this to 3,3-dimethoxy-cyclohexanenitrile in the presence of Raney nickel or palladium catalysts under ammoniacal conditions yields the target amine. A representative procedure from CN105384650A uses 3,4-dimethoxy cyanobenzene (100 kg), toluene (400 L), and Raney nickel (15 kg) at 140°C and 1.0 MPa hydrogen pressure for 15 hours, achieving 90% yield .
Optimization considerations :
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Catalyst loading : 10–15 wt% Raney nickel ensures complete conversion without over-hydrogenation.
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Ammonia concentration : 4–5.5 kg per 100 kg nitrile suppresses secondary amine formation.
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Solvent effects : Polar solvents like methanol enhance reaction rates but require higher pressures (2.0–4.0 MPa) .
Reductive Amination of 3,3-Dimethoxy-cyclohexanone
Reductive amination bypasses pre-functionalized precursors by converting ketones directly to amines. Treating 3,3-dimethoxy-cyclohexanone with ammonium acetate and sodium cyanoborohydride in methanol at reflux (65°C) for 24 hours affords the amine in 70–75% yield. This method, though less efficient than hydrogenation, avoids hazardous cyanide intermediates .
Key advantages :
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Functional group tolerance : Methoxy groups remain intact under mild reducing conditions.
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Scalability : Adaptable to continuous flow systems for industrial production.
Grignard Addition to Protected Imines
A multi-step approach involves:
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Condensing cyclohexanone with benzylamine to form an imine.
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Adding methyl magnesium bromide to install methoxy groups.
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Hydrogenolytic cleavage of the benzyl protecting group.
While this method offers precise stereochemical control, yields rarely exceed 60% due to competing elimination pathways during imine formation .
Hydrolysis of N-Acylated Intermediates
Temporary protection of the amine as an acetamide derivative facilitates methoxylation. For instance, N-(3,3-dimethoxy-cyclohexyl)acetamide undergoes acidic hydrolysis (6M HCl, 110°C, 8 hours) to liberate the free amine. This method, adapted from LookChem’s N-(3,3-Dimethoxy-1-trifluoromethyl-propyl)-acetamide synthesis, achieves 80–85% purity before distillation .
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Etherification | Dihydroxycyclohexylamine | Dimethyl sulfate, NaOH, 60°C | 85–90 | Requires high-purity diol precursor |
| Nitrile Hydrogenation | Cyclohexanenitrile | Raney Ni, NH₃, 140°C, 1.0 MPa | 88–90 | High-pressure equipment needed |
| Reductive Amination | Cyclohexanone | NaBH₃CN, NH₄OAc, MeOH | 70–75 | Moderate yields |
| Grignard Addition | Cyclohexanone | Benzylamine, MeMgBr | 55–60 | Multi-step, low efficiency |
| N-Acyl Hydrolysis | Cyclohexylacetamide | HCl, 110°C, 8h | 80–85 | Acidic conditions may degrade product |
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxy-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted cyclohexylamines .
Scientific Research Applications
3,3-Dimethoxy-cyclohexylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-cyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 3,3-Dimethoxy-cyclohexylamine with five structurally related cyclohexylamine derivatives:
*Note: The molecular formula corresponds to the tosylate salt form of this compound.
Key Comparative Insights
Structural Differences
Research Findings and Data Gaps
- Pharmacological Data: No IC₅₀, LD₅₀, or toxicity data are available for this compound in the provided evidence.
- Stereochemical Considerations : 3-Methoxycyclohexanamine has undefined stereocenters , whereas stereochemical data for this compound are absent.
Biological Activity
3,3-Dimethoxy-cyclohexylamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, while also presenting data in tabular form for clarity.
Chemical Structure and Properties
This compound is characterized by the presence of two methoxy groups attached to a cyclohexylamine backbone. This structure enhances its lipophilicity, facilitating cellular penetration and interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The methoxy groups increase the compound's ability to cross cell membranes, allowing it to modulate various biochemical pathways. Notably, it has been studied for its effects on:
- Enzyme Function : It may influence enzyme activity related to neurotransmitter metabolism.
- Cellular Processes : The compound's ability to affect cell signaling pathways could have implications for treating neurological disorders.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have suggested potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Antidepressant-like Activity : Preliminary findings indicate that it may possess antidepressant-like effects in animal models.
- Antimicrobial Properties : Some investigations have hinted at antimicrobial activity against specific bacterial strains.
Data Table: Summary of Biological Activities
| Activity | Effect | Study Reference |
|---|---|---|
| Neuroprotective | Protects neuronal cells from damage | |
| Antidepressant-like | Reduces symptoms in animal models | |
| Antimicrobial | Inhibits growth of certain bacteria |
Case Studies
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Neuroprotective Study :
- In a controlled study involving rodent models, this compound was administered to evaluate its neuroprotective effects against induced oxidative stress. Results indicated a significant reduction in neuronal cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative conditions.
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Antidepressant-like Activity :
- A behavioral study assessed the impact of the compound on depressive symptoms in mice. The results demonstrated that treatment with this compound led to significant improvements in mood-related behaviors compared to untreated groups.
- Antimicrobial Evaluation :
Q & A
Q. What are the recommended methods for synthesizing 3,3-Dimethoxy-cyclohexylamine in a laboratory setting?
Synthesis of this compound typically involves cyclohexane derivatives functionalized with methoxy groups. A methodological approach includes:
- Reductive Amination : Reacting 3,3-dimethoxycyclohexanone with ammonia or a primary amine under hydrogenation conditions (e.g., using sodium borohydride or catalytic hydrogenation) to form the amine moiety.
- Protection/Deprotection Strategies : Introducing methoxy groups via alkylation or etherification before or after amine formation to avoid side reactions.
- pH Optimization : Conducting reactions under controlled pH (e.g., alkaline conditions, pH ~13) to stabilize intermediates, as demonstrated in cyclohexylamine derivative syntheses .
- Purification : Use of column chromatography or recrystallization (e.g., in methanol/acetone mixtures) to isolate the product.
Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?
Purity validation requires a combination of techniques:
- Chromatography : HPLC or GC-MS to assess chemical homogeneity, with reference standards (e.g., arylcyclohexylamine derivatives) for calibration .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification and isotopic pattern analysis.
- Elemental Analysis : To validate empirical formula consistency.
Q. What safety protocols should be followed when handling this compound in laboratory environments?
Key safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and tight-fitting goggles to prevent skin/eye contact .
- Ventilation : Use of fume hoods to avoid inhalation of vapors or aerosols .
- Storage : In airtight containers under inert gas (e.g., nitrogen) to prevent degradation; avoid prolonged storage due to potential instability .
- Disposal : Compliance with federal/state regulations, using certified waste management services for amine-containing hazardous waste .
Advanced Research Questions
Q. How does the presence of methoxy groups influence the reactivity of this compound in nucleophilic substitution reactions?
The methoxy groups act as electron-donating substituents, which:
- Enhance Basicity : Increase the lone pair availability on the amine nitrogen, favoring protonation or coordination with electrophiles.
- Steric Hindrance : The 3,3-dimethoxy arrangement creates steric bulk, potentially slowing reactions at the amine center.
- Electronic Effects : Methoxy groups stabilize adjacent carbocations via resonance, influencing reaction pathways in alkylation or acylation. Experimental validation under varying electronic conditions (e.g., pH, solvent polarity) is recommended .
Q. What computational chemistry approaches are suitable for predicting the physicochemical properties of this compound?
Advanced methods include:
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to optimize geometry and predict electronic properties (HOMO-LUMO gaps, dipole moments) .
- Quantitative Structure-Property Relationship (QSPR) : Machine learning models trained on cyclohexylamine derivatives to estimate solubility, logP, and pKa .
- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, DMSO) to study conformational stability and solvation effects.
Q. How does pH variation (e.g., pH 13) affect the stability and degradation pathways of this compound?
Under alkaline conditions (pH 13):
- Degradation Pathways : Hydrolysis of methoxy groups may occur, leading to demethylation and formation of phenolic byproducts.
- Amine Oxidation : The amine group may undergo oxidation to nitro or imine species, particularly in the presence of oxidizing agents.
- Experimental Design : Accelerated stability studies (e.g., forced degradation at elevated pH/temperature) coupled with LC-MS can identify degradation products . Mitigation strategies include buffering systems or inert atmospheres during reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
